molecular formula C21H23NO8S B5071976 dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B5071976
M. Wt: 449.5 g/mol
InChI Key: RXBQFCNATYIGEF-UHFFFAOYSA-N
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Description

Dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound with a molecular formula of C21H23NO8S and a molecular weight of 449.483 g/mol. This compound is characterized by its intricate structure, which includes a thiophene ring, multiple methoxy groups, and carboxylate esters

Preparation Methods

The synthesis of dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multiple steps, starting with the preparation of the core thiophene ring. One common synthetic route includes the following steps:

  • Formation of the Thiophene Ring: : The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a β-keto ester.

  • Introduction of Substituents:

  • Esterification: : The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.

Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert certain functional groups to more reduced forms.

  • Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Biology: : The compound may have biological activity, making it a candidate for drug discovery and development.

  • Industry: : Its unique properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate stands out due to its unique structure and potential applications. Some similar compounds include:

  • 3,4,5-Trimethoxybenzaldehyde: : A simpler compound with similar methoxy groups but lacking the thiophene ring and carboxylate esters.

  • Dimethyl 2-[(3,4,5-trimethoxybenzoyl)oxy]acetyl]amino]terephthalate: : A related compound with a different core structure but similar functional groups.

These compounds may have different properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO8S/c1-26-12-8-10(9-13(27-2)17(12)28-3)18(23)22-19-16(21(25)30-5)15-11(20(24)29-4)6-7-14(15)31-19/h8-9,11H,6-7H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBQFCNATYIGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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